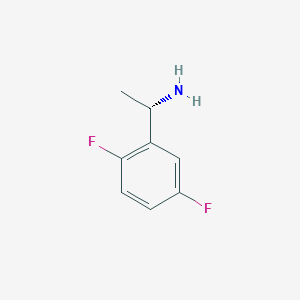

(S)-1-(2,5-Difluorophenyl)ethanamine

Übersicht

Beschreibung

(S)-1-(2,5-Difluorophenyl)ethanamine: is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring and an ethanamine group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,5-Difluorophenyl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor such as 2,5-difluorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

Amination: The alcohol is then converted to an amine through a reductive amination process using reagents such as ammonium acetate and a reducing agent like sodium cyanoborohydride.

Chiral Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. The process may include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon for efficient reduction.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(2,5-Difluorophenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl ethanamines.

Wissenschaftliche Forschungsanwendungen

(S)-1-(2,5-Difluorophenyl)ethanamine has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.

Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-1-(2,5-Difluorophenyl)ethanamine involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-1-(4-Fluorophenyl)ethanamine

- (S)-1-(3,5-Difluorophenyl)ethanamine

- (S)-1-(4-Chlorophenyl)ethanamine

Uniqueness

- Fluorine Substitution : The presence of two fluorine atoms at the 2 and 5 positions on the phenyl ring imparts unique electronic properties, influencing the compound’s reactivity and interaction with biological targets.

- Chirality : The (S)-enantiomer may exhibit different pharmacological effects compared to its ®-counterpart, making it valuable for enantioselective studies.

Biologische Aktivität

(S)-1-(2,5-Difluorophenyl)ethanamine, also known as (S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride, is a chiral amine compound with potential pharmacological applications. Its unique structure, characterized by a difluorinated aromatic ring and an amine functional group, positions it as a candidate for various biological studies. This article explores the biological activity of this compound, including its interactions with specific targets, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Chemical Formula : C8H10ClF2N

- Molecular Weight : 193.62 g/mol

- IUPAC Name : (S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride

- CAS Number : 1391439-31-8

The presence of two fluorine atoms enhances the compound's lipophilicity, which may improve its binding affinity to various biological receptors compared to compounds with fewer fluorine substitutions.

Research indicates that this compound may interact with several biological targets. Although the precise mechanisms are not fully elucidated, studies suggest that it could influence neurotransmitter systems through modulation of trace amine-associated receptors (TAARs), particularly TAAR1 . The compound's chirality may also play a significant role in its receptor interactions and overall biological activity.

Biological Activities

This compound has shown promise in various biological assays:

- Receptor Binding : Initial studies suggest that this compound may exhibit binding affinity to TAAR1 and potentially other neurotransmitter receptors. The binding characteristics are under investigation to determine the extent of its agonistic or antagonistic effects .

- Pharmacological Potential : The compound is being explored for its potential applications in treating neuropsychiatric disorders such as schizophrenia. Its action on TAAR1 could provide a novel mechanism for antipsychotic effects without the side effects associated with traditional dopamine receptor antagonists .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-1-(2,5-Difluorophenyl)ethanamine | Enantiomer of (S)-isomer | Potentially different receptor binding |

| 1-(2-Fluorophenyl)ethanamine | Single fluorine substitution | Reduced potency compared to difluoro |

| 1-(Phenyl)ethanamine | No fluorination | Broader activity spectrum |

| 3-(2,4-Difluorophenyl)propan-1-amine | Different chain length | Varies in receptor selectivity |

The structural differences significantly affect their biological activities and receptor interactions. The difluorinated structure of this compound likely contributes to enhanced lipophilicity and receptor binding compared to its counterparts .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : Compounds similar to this compound were tested for their agonistic activity against TAARs using HEK293 cells. Results indicated varying levels of activation depending on structural modifications .

- In Vivo Efficacy : Animal models have been utilized to assess the impact of this compound on psychosis-like behaviors. Preliminary findings suggest a dose-dependent reduction in hyperlocomotion in genetically modified rats .

- Pharmacokinetic Studies : Ongoing research is focused on understanding the pharmacokinetics of this compound to optimize its therapeutic application.

Eigenschaften

IUPAC Name |

(1S)-1-(2,5-difluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIRIPDNKQHPQG-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.